molecular formula C23H22ClN3OS2 B2680238 N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-methylbenzamide hydrochloride CAS No. 1330374-41-8

N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-methylbenzamide hydrochloride

Cat. No.: B2680238
CAS No.: 1330374-41-8
M. Wt: 456.02
InChI Key: SCVMGPGHLXSKFN-UHFFFAOYSA-N
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Description

N-(3-(Benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-methylbenzamide hydrochloride is a small-molecule inhibitor targeting apurinic/apyrimidinic endonuclease 1 (APE1), a critical enzyme in DNA base excision repair (BER). APE1 overexpression in tumors, particularly gliomas, is associated with resistance to alkylating agents and radiation therapy . This compound features a benzo[d]thiazole moiety fused to a tetrahydrothieno[2,3-c]pyridine core, with a 6-methyl substitution on the piperidine ring and a 4-methylbenzamide group. The hydrochloride salt enhances solubility, making it suitable for preclinical evaluation in oncology.

Properties

IUPAC Name

N-[3-(1,3-benzothiazol-2-yl)-6-methyl-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl]-4-methylbenzamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21N3OS2.ClH/c1-14-7-9-15(10-8-14)21(27)25-23-20(16-11-12-26(2)13-19(16)29-23)22-24-17-5-3-4-6-18(17)28-22;/h3-10H,11-13H2,1-2H3,(H,25,27);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCVMGPGHLXSKFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC2=C(C3=C(S2)CN(CC3)C)C4=NC5=CC=CC=C5S4.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22ClN3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Target of Action

The primary targets of N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-methylbenzamide hydrochloride Benzothiazole derivatives have been reported to exhibit anti-tubercular activity, suggesting that they may target enzymes or proteins essential for the survival of Mycobacterium tuberculosis.

Mode of Action

The exact mode of action of This compound tuberculosis, indicating that they may interfere with the bacterium’s metabolic processes or disrupt its cell wall synthesis.

Biochemical Pathways

The specific biochemical pathways affected by This compound Given the anti-tubercular activity of benzothiazole derivatives, it can be inferred that they may impact pathways crucial for the survival and replication of M. tuberculosis.

Result of Action

The molecular and cellular effects of This compound Based on the reported anti-tubercular activity of benzothiazole derivatives, it can be inferred that they may lead to the death of M. tuberculosis cells.

Biological Activity

N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-methylbenzamide hydrochloride is a compound of interest due to its potential biological activities, particularly as an inhibitor of apurinic/apyrimidinic endonuclease 1 (APE1). APE1 is a critical enzyme involved in DNA repair processes, making it a target for cancer therapy. This article synthesizes available research findings regarding the biological activity of this compound, including synthesis methods, structure-activity relationships (SAR), and case studies.

Synthesis and Structural Characteristics

The synthesis of this compound has been documented in several studies. The compound is synthesized through a multi-step process involving the reaction of benzo[d]thiazole derivatives with tetrahydrothieno-pyridine analogs. The resulting product exhibits a complex structure that can be characterized by various spectroscopic techniques including NMR and mass spectrometry.

Table 1: Key Structural Features

FeatureDescription
Molecular FormulaC19H22ClN3OS2
Molecular Weight393.00 g/mol
Functional GroupsBenzamide, Thieno-pyridine, Thiazole
SolubilitySoluble in organic solvents

Inhibition of APE1

Research indicates that this compound exhibits significant inhibitory activity against APE1. In vitro assays have shown that it can inhibit APE1 with IC50 values in the low micromolar range. This inhibition leads to the potentiation of cytotoxic effects when combined with alkylating agents such as methylmethane sulfonate (MMS) and temozolomide (TMZ) in cancer cell lines .

Structure-Activity Relationship (SAR)

The SAR studies reveal that modifications to the benzothiazole and thienopyridine moieties significantly affect the biological activity. For instance, substituents on the aromatic rings can enhance or diminish inhibitory potency against APE1. Compounds with larger or more polar substituents tend to exhibit improved solubility and bioavailability .

Case Studies

Several case studies have highlighted the potential therapeutic applications of this compound:

  • Combination Therapy : In studies involving HeLa cells, the compound was shown to enhance the cytotoxicity of MMS and TMZ by increasing the accumulation of apurinic sites in DNA. This suggests a synergistic effect that could be exploited in cancer treatments .
  • In Vivo Efficacy : Animal models treated with this compound demonstrated favorable pharmacokinetic profiles, including good plasma and brain exposure after intraperitoneal administration at doses around 30 mg/kg body weight .

Table 2: Biological Activity Summary

Activity TypeObserved EffectReference
APE1 InhibitionLow µM range IC50
Cytotoxic SynergyEnhanced effects with MMS/TMZ
PharmacokineticsGood plasma/brain exposure

Scientific Research Applications

Synthesis and Characterization

The synthesis of this compound typically involves multi-step organic reactions that incorporate various functional groups to enhance biological activity. For instance, the synthesis may begin with the formation of a thieno[2,3-c]pyridine scaffold through cyclization reactions involving benzothiazole derivatives. Characterization techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compounds.

Anticancer Activity

One of the primary areas of investigation for N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-methylbenzamide hydrochloride is its anticancer potential. Research has indicated that compounds with similar structures exhibit significant cytotoxicity against various cancer cell lines. For example:

  • Inhibition of Apurinic/apyrimidinic Endonuclease 1 (APE1) : This compound has been shown to inhibit APE1, an enzyme involved in DNA repair processes. Inhibition of APE1 can lead to increased sensitivity of cancer cells to DNA-damaging agents such as alkylating agents (e.g., methylmethane sulfonate) and temozolomide .

Structure-Activity Relationships (SAR)

The structure-activity relationship studies reveal that modifications on the benzothiazole and tetrahydrothieno moieties can significantly influence the biological activity of the compound. Variations in substituents at specific positions have been linked to enhanced potency against APE1 and improved pharmacokinetic profiles .

Pharmacokinetics and Toxicology

The pharmacokinetic properties of this compound suggest favorable absorption and distribution characteristics. Studies have demonstrated good exposure levels in plasma and brain tissues following intraperitoneal administration in animal models . Toxicological assessments are crucial for evaluating the safety profile of this compound before clinical application.

Therapeutic Applications

Given its mechanism of action and biological profile, this compound holds promise as a potential therapeutic agent in:

  • Cancer Therapy : As an APE1 inhibitor, it may enhance the efficacy of existing chemotherapeutic agents.
  • Neuroprotective Strategies : Its ability to penetrate the blood-brain barrier suggests potential applications in neurodegenerative diseases where oxidative stress plays a role.

Case Study 1: Inhibition of APE1 in Cancer Cells

A study conducted on HeLa cells demonstrated that treatment with related compounds led to a hyperaccumulation of apurinic sites when combined with methylmethane sulfonate. This suggests that inhibiting APE1 can sensitize cancer cells to DNA damage .

Case Study 2: Pharmacokinetic Profile Assessment

In vivo studies involving mice showed that intraperitoneal administration resulted in significant plasma levels of the compound within one hour post-administration. This rapid absorption indicates its potential for effective therapeutic use .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Activity

The compound belongs to a class of APE1 inhibitors developed to sensitize cancer cells to DNA-damaging therapies. Key structural analogs include:

Analog 1 : N-(3-(Benzo[d]thiazol-2-yl)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)acetamide
  • Structural Differences :
    • 6-isopropyl vs. 6-methyl substitution on the piperidine ring.
    • Acetamide vs. 4-methylbenzamide group.
  • Activity :
    • Inhibits purified APE1 with IC₅₀ ≈ 10 µM .
    • Enhances cytotoxicity of methyl methanesulfonate (MMS) and temozolomide (TMZ) in HeLa cells .
Target Compound : N-(3-(Benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-methylbenzamide Hydrochloride
  • 4-methylbenzamide: May enhance π-π stacking interactions with aromatic residues in APE1’s active site, increasing affinity.

Pharmacokinetic and Pharmacodynamic Profiles

Parameter Analog 1 (6-isopropyl, acetamide) Target Compound (6-methyl, 4-methylbenzamide)
APE1 IC₅₀ ~10 µM Inferred: Likely <10 µM (structural optimization)
Cellular Activity EC₅₀ ≈ 15 µM (HeLa lysates) Expected: Improved due to enhanced solubility and binding
Plasma Half-life 4–6 hours (mice, intraperitoneal) Predicted: Extended due to hydrochloride salt
Brain Penetration 0.8–1.2 µM (brain tissue) Potential: Higher due to reduced lipophilicity from methyl substitution

Mechanistic and Therapeutic Implications

  • Analog 1 demonstrated synergy with alkylating agents (e.g., TMZ), critical for glioma therapy, by suppressing APE1-mediated DNA repair . The target compound’s structural refinements may amplify this effect, particularly in high-grade gliomas where APE1 activity is 3.5-fold higher than in low-grade tumors .
  • Brain Exposure : Analog 1 achieved therapeutic brain concentrations (~1 µM) in mice, a critical factor for treating gliomas. The target compound’s 6-methyl substitution may further improve blood-brain barrier penetration due to reduced molecular weight and polarity .

Research Findings and Clinical Relevance

Preclinical Efficacy

  • APE1 Inhibition : Both compounds disrupt BER, increasing DNA damage accumulation in cancer cells. Elevated APE1 activity in gliomas (up to 550-fold variation) suggests that inhibitors could reverse therapy resistance .
  • Combination Therapy : Analog 1 enhanced TMZ cytotoxicity by 40–60% in vitro. The target compound’s optimized structure may achieve similar or greater synergy, particularly in APE1-overexpressing tumors .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.